Quinoline-3,8-dicarboxylic acid
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Overview
Description
Quinoline-3,8-dicarboxylic acid is a heterocyclic aromatic organic compound that features a quinoline core with carboxylic acid groups at the 3rd and 8th positions. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3,8-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of quinoline derivatives. For instance, the ozonolysis of quinoline in the presence of hydrogen peroxide can yield this compound . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular .
Chemical Reactions Analysis
Types of Reactions: Quinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Quinoline-3,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Quinoline-2,3-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2nd and 3rd positions.
Quinoline-5,8-dicarboxylic acid: Similar structure with carboxylic acid groups at the 5th and 8th positions.
Uniqueness: Quinoline-3,8-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, setting it apart from other quinoline derivatives .
Properties
Molecular Formula |
C11H7NO4 |
---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-3,8-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-8(11(15)16)9(6)12-5-7/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
IMZRAURCGFRPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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